molecular formula C14H18ClNOS B4234435 N-(4-chloro-2-methylphenyl)-2-(cyclopentylthio)acetamide

N-(4-chloro-2-methylphenyl)-2-(cyclopentylthio)acetamide

Cat. No. B4234435
M. Wt: 283.8 g/mol
InChI Key: FWADCLGXCSMJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-(cyclopentylthio)acetamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1980s and has since been the subject of numerous scientific investigations. In

Mechanism of Action

N-(4-chloro-2-methylphenyl)-2-(cyclopentylthio)acetamide acts on the endocannabinoid system in the body, specifically by binding to the CB1 and CB2 receptors. This leads to the activation of various signaling pathways that result in the observed physiological effects. N-(4-chloro-2-methylphenyl)-2-(cyclopentylthio)acetamide has been shown to have a high affinity for the CB1 receptor, which is primarily responsible for its analgesic and psychoactive effects.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(cyclopentylthio)acetamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects, reducing inflammation in various animal models of inflammatory disorders. Additionally, N-(4-chloro-2-methylphenyl)-2-(cyclopentylthio)acetamide has been shown to have anti-emetic effects, reducing nausea and vomiting in animal models of chemotherapy-induced nausea and vomiting.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methylphenyl)-2-(cyclopentylthio)acetamide has several advantages for lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying the endocannabinoid system. It is also relatively easy to synthesize, making it readily available for research purposes. However, N-(4-chloro-2-methylphenyl)-2-(cyclopentylthio)acetamide also has limitations, including its high potency and potential for psychoactive effects, which can complicate experimental design and interpretation of results.

Future Directions

There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(cyclopentylthio)acetamide. One area of interest is its potential as a treatment for chronic pain. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential as an anti-inflammatory agent, particularly in the treatment of inflammatory bowel disease. Additionally, research is needed to better understand the potential psychoactive effects of N-(4-chloro-2-methylphenyl)-2-(cyclopentylthio)acetamide and how they may impact its therapeutic potential. Overall, N-(4-chloro-2-methylphenyl)-2-(cyclopentylthio)acetamide shows promise as a therapeutic agent for a range of medical conditions, and further research is needed to fully explore its potential.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(cyclopentylthio)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and anti-emetic effects, making it a promising candidate for the treatment of various medical conditions such as chronic pain, inflammatory disorders, and chemotherapy-induced nausea and vomiting.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-cyclopentylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNOS/c1-10-8-11(15)6-7-13(10)16-14(17)9-18-12-4-2-3-5-12/h6-8,12H,2-5,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWADCLGXCSMJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-2-cyclopentylsulfanylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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